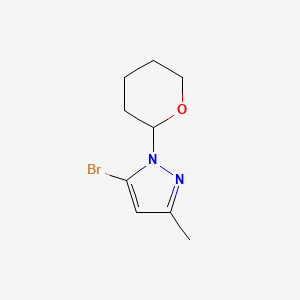

5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-bromo-3-methyl-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-7-6-8(10)12(11-7)9-4-2-3-5-13-9/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJFVRFANIEHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Br)C2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2306262-32-6 | |

| Record name | 5-bromo-3-methyl-1-(oxan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with tetrahydro-2H-pyran-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom. Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of the target compound with analogs:

Key Comparative Insights

Electronic and Steric Effects

- Aryl Substituents : Compound A’s tert-butyl and methoxyphenyl groups enhance steric bulk and electron-donating properties, making it suitable for optoelectronic applications. In contrast, the target compound’s simpler structure prioritizes synthetic versatility .

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 5.8 | 3.2 |

| Water Solubility | Low | Very Low | Moderate |

| Thermal Stability | High (THP) | High | Moderate |

- The THP group in the target compound moderately increases hydrophobicity compared to Compound B but improves thermal stability over non-protected analogs .

Biological Activity

5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 245.12 g/mol. The compound features a bromine atom, a pyrazole ring, and a tetrahydro-pyran moiety, which contribute to its unique biological properties.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of pyrazole derivatives. For instance, modifications to the pyrazole ring have been shown to enhance activity against various parasites. The introduction of specific substituents can significantly alter the efficacy and potency of these compounds. In particular, structural variations in the pyrazole scaffold have demonstrated improved activity against parasitic infections, with some derivatives achieving EC50 values as low as 0.010 μM in vitro .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting key protein kinases involved in cancer progression. For example, quinazoline derivatives have been documented to inhibit epidermal growth factor receptors (EGFR), which play a critical role in tumor growth and metastasis . The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole structure can enhance binding affinity and selectivity towards cancer cells.

Inhibition of Protein Kinases

The compound's ability to inhibit protein kinases has been linked to its structural characteristics. Pyrazoles are known to interact with various kinase targets, leading to downstream effects on cell proliferation and survival pathways. The presence of electron-withdrawing groups like bromine enhances the inhibitory effects on kinases, making these compounds promising candidates for further development in cancer therapeutics .

Study 1: Antiparasitic Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, revealed significant antiparasitic activity. The results showed that specific substitutions on the pyrazole ring led to enhanced potency against Leishmania species, with some compounds exhibiting EC50 values below 0.050 μM .

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects with an IC50 value of approximately 10 μM against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

Data Tables

| Activity | EC50/IC50 Value | Target |

|---|---|---|

| Antiparasitic | 0.010 μM | Leishmania |

| Anticancer (MCF7) | 10 μM | Breast Cancer Cells |

| Protein Kinase Inhibition | Varies | EGFR, VEGFR |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, and how are key intermediates characterized?

- Synthesis Methods : The compound is typically synthesized via multi-step reactions involving cyclization or coupling of halogenated pyrazole precursors with tetrahydro-2H-pyran (THP) groups. For example, analogous bromopyrazole derivatives are synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution reactions under reflux conditions in solvents like ethanol or dichloromethane .

- Intermediate Characterization : Key intermediates (e.g., α,β-unsaturated carbonyl precursors) are characterized using -NMR, -NMR, and IR spectroscopy. X-ray crystallography (as in ) is critical for confirming stereochemistry and regioselectivity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what spectral signatures are critical for validation?

- Primary Techniques : -NMR is essential for identifying the THP group’s anomeric proton (δ ~4.5–5.5 ppm, multiplet) and the pyrazole ring protons (δ ~6.0–7.5 ppm). -NMR confirms the bromine-substituted carbon (δ ~90–110 ppm) and THP oxygen-bearing carbons (δ ~60–70 ppm) .

- Advanced Validation : High-resolution mass spectrometry (HRMS) and X-ray crystallography provide unambiguous structural confirmation, particularly for distinguishing regioisomers .

Q. What are the typical reaction pathways involving the bromine substituent in this pyrazole derivative under nucleophilic substitution conditions?

- Reactivity : The bromine atom at the 5-position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids or Stille couplings with organotin reagents. SNAr (nucleophilic aromatic substitution) is less common due to the pyrazole ring’s electron-deficient nature but can occur with strong nucleophiles (e.g., amines) under catalytic conditions .

- Case Study : In , ethyl 4-bromo-pyrazole derivatives underwent palladium-catalyzed coupling with phenyl boronic acid to introduce aryl groups, demonstrating the bromine’s versatility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during multi-step syntheses?

- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility. Catalytic systems like Pd(PPh) or Buchwald-Hartwig catalysts improve cross-coupling efficiency .

- Temperature Control : Stepwise heating (e.g., 60°C for cyclization, 80–100°C for couplings) minimizes side reactions. highlights reflux conditions in ethanol for intermediate stabilization .

- Purification Strategies : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol removes byproducts like dehalogenated impurities .

Q. What strategies are recommended to resolve contradictions between computational predictions and experimental data regarding the compound's reactivity or biological activity?

- Mechanistic Re-evaluation : Use density functional theory (DFT) to model reaction pathways and identify discrepancies (e.g., unexpected regioselectivity). For biological studies, molecular docking can validate target interactions if bioassay results conflict with predictions .

- Comparative Assays : Replicate experiments under standardized conditions (e.g., antifungal activity in vs. cytotoxicity assays in ) to isolate variables like solvent effects or cell-line specificity .

Q. How does the presence of the tetrahydro-2H-pyran (THP) protecting group influence the compound's stability and subsequent derivatization in medicinal chemistry applications?

- Stability Enhancement : The THP group shields the pyrazole nitrogen from oxidation and improves solubility in lipid-rich environments, critical for pharmacokinetic studies .

- Derivatization Flexibility : The THP group can be selectively removed under acidic conditions (e.g., HCl in THF) to regenerate the free NH pyrazole for further functionalization, as shown in for carboxylate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.